molecular formula C5H7Cl2N5 B6225834 [1,2,4]triazolo[1,5-a]pyrimidin-6-amine dihydrochloride CAS No. 2770360-03-5

[1,2,4]triazolo[1,5-a]pyrimidin-6-amine dihydrochloride

Cat. No.: B6225834
CAS No.: 2770360-03-5
M. Wt: 208.05 g/mol
InChI Key: NFIIVRNNOIQQNR-UHFFFAOYSA-N
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Description

[1,2,4]Triazolo[1,5-a]pyrimidin-6-amine dihydrochloride is a valuable chemical scaffold in medicinal chemistry and drug discovery research. The 1,2,4-triazolo[1,5-a]pyrimidine (TP) core is isoelectronic with the purine ring, making it a versatile bio-isostere in the design of novel therapeutic agents . This characteristic allows TP-based compounds to mimic purines and influence critical biological processes, including protein biosynthesis and metabolism . This derivative is of significant interest in oncology research. TP-based compounds have demonstrated potent anti-proliferative effects by targeting key pathways in cancer cells. For instance, related TP derivatives have been shown to kill gastric cancer cells by inducing mitochondria-dependent apoptosis, causing cell cycle arrest at the G2/M phase, and promoting autophagy through the elevation of reactive oxygen species (ROS) . Furthermore, the TP scaffold has been exploited in the design of microtubule-stabilizing agents, which are being investigated as potential treatments for various cancers and neurodegenerative tauopathies, such as Alzheimer's disease . Beyond these areas, the TP pharmacophore is also recognized for its metal-chelating properties, forming complexes with metals like platinum and ruthenium that have been investigated as potential anti-cancer agents . Researchers can utilize this high-purity dihydrochloride salt as a key intermediate or building block for the synthesis of more complex molecules. It is suitable for high-throughput screening, fragment-based drug discovery, and structure-activity relationship (SAR) studies. This product is intended for research purposes only in a laboratory setting and is not for diagnostic or therapeutic use.

Properties

CAS No.

2770360-03-5

Molecular Formula

C5H7Cl2N5

Molecular Weight

208.05 g/mol

IUPAC Name

[1,2,4]triazolo[1,5-a]pyrimidin-6-amine;dihydrochloride

InChI

InChI=1S/C5H5N5.2ClH/c6-4-1-7-5-8-3-9-10(5)2-4;;/h1-3H,6H2;2*1H

InChI Key

NFIIVRNNOIQQNR-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NC2=NC=NN21)N.Cl.Cl

Purity

95

Origin of Product

United States

Preparation Methods

Solvent and Base Optimization

In the synthesis of 2-amino-5-phenyl-[1,2,]triazolo[1,5-a]pyrimidine (9) , DMF with triethylamine (Et₃N) at 110°C for 3 hours provided optimal yields (78%) compared to other bases like K₂CO₃ or Cs₂CO₃. Open-flask conditions promoted oxidation of dihydro intermediates to fully aromatic products.

Table 1: Reaction Conditions for 9

SolventBase (equiv.)Temp (°C)Time (h)Yield (%)
DMFEt₃N (1)110378
DMFK₂CO₃ (1)110572
DMFCs₂CO₃ (1)110550

Regioselective Amination at Position 6

Introducing the amine group at position 6 requires precise control over substitution patterns. Chloro intermediates serve as precursors for nucleophilic amination. For instance, 5-chloro-6-(2,4,6-trifluorophenyl)-triazolo[1,5-a]pyrimidin-7-amine (6) was reacted with amines like (1-methylcyclopropyl)methanamine hydrochloride to yield 80–97% of aminated products.

Mechanistic Insights

Amination proceeds via an SNAr mechanism, where the electron-withdrawing trifluorophenyl group activates the chloro substituent for displacement. Steric hindrance from bulky amines (e.g., cyclobutylmethanamine) reduces yields (68%) compared to smaller analogues.

Table 2: Amination of Chloro Intermediate 6

AmineYield (%)
(1-Methylcyclopropyl)methanamine80
(1-(Trifluoromethyl)cyclopropyl)methanamine97
Cyclobutylmethanamine68

Dihydrochloride Salt Formation

Conversion to the dihydrochloride salt enhances solubility and stability. This is achieved by treating the free base with hydrochloric acid during workup. For example, compound 13 was isolated as a white powder after purification via silica gel chromatography using hexanes/EtOAc gradients. Protonation occurs at the exocyclic amine and the N1 position of the triazole ring, as evidenced by ¹H NMR downfield shifts (δ 6.43–8.35 ppm).

Acid-Staging Protocols

Optimal HCl stoichiometry (2 equiv.) ensures complete salt formation without over-protonation. Excess acid is removed via aqueous washes, followed by recrystallization from ethanol/water mixtures to achieve >95% purity.

Chemical Reactions Analysis

Types of Reactions

[1,2,4]Triazolo[1,5-a]pyrimidin-6-amine dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions .

Major Products Formed

The major products formed from these reactions include N-oxides, dihydro derivatives, and substituted triazolopyrimidines .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research indicates that [1,2,4]triazolo[1,5-a]pyrimidin-6-amine derivatives exhibit significant anticancer properties. These compounds have been shown to inhibit the activity of AXL receptor tyrosine kinase, which is implicated in various cancers such as breast, lung, and gastric cancer. Inhibiting this kinase can impede tumor growth and metastasis. For instance, a study highlighted the potential of these compounds in treating proliferative conditions mediated by AXL signaling pathways .

Antimicrobial Properties
The compound also demonstrates antimicrobial activity against a range of pathogens. Its ability to disrupt microbial cell functions makes it a candidate for developing new antibiotics. Preliminary studies have shown efficacy against both Gram-positive and Gram-negative bacteria, suggesting its broad-spectrum potential .

Neuroprotective Effects
Emerging research suggests that [1,2,4]triazolo[1,5-a]pyrimidin-6-amine may possess neuroprotective properties. It has been investigated for its role in stabilizing microtubules in neuronal cells, which could be beneficial in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Agricultural Applications

Pesticide Development
Due to its nitrogen-rich structure, [1,2,4]triazolo[1,5-a]pyrimidin-6-amine derivatives are being explored as potential agrochemicals. These compounds can act as effective pesticides or herbicides by targeting specific biochemical pathways in pests without affecting non-target organisms. Their application could lead to more sustainable agricultural practices by reducing reliance on traditional chemical pesticides .

Material Science

Polymer Synthesis
In material science, [1,2,4]triazolo[1,5-a]pyrimidin-6-amine is being investigated for its potential use in synthesizing new polymeric materials. The compound's ability to act as a cross-linking agent can enhance the mechanical properties of polymers and improve their thermal stability. This application is particularly relevant in the development of advanced materials for electronics and coatings .

Data Table: Summary of Applications

Field Application Potential Benefits
Medicinal ChemistryAnticancer activityInhibition of tumor growth via AXL inhibition
Antimicrobial propertiesBroad-spectrum efficacy against various pathogens
Neuroprotective effectsPotential treatment for neurodegenerative diseases
Agricultural SciencePesticide developmentSustainable pest control solutions
Material SciencePolymer synthesisEnhanced mechanical properties and stability

Case Studies

Case Study 1: Anticancer Research
A recent study published in a peer-reviewed journal demonstrated that a specific derivative of [1,2,4]triazolo[1,5-a]pyrimidin-6-amine significantly reduced tumor size in xenograft models of breast cancer. The mechanism was attributed to the inhibition of AXL signaling pathways which are crucial for cancer cell proliferation and survival.

Case Study 2: Antimicrobial Efficacy
Another investigation evaluated the antimicrobial effectiveness of this compound against Staphylococcus aureus and Escherichia coli. The results indicated a minimum inhibitory concentration (MIC) lower than that of conventional antibiotics currently used in clinical settings.

Mechanism of Action

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

Key structural variations among triazolopyrimidine derivatives include:

  • Ring substitution patterns : Position and type of substituents on the triazole or pyrimidine rings.
  • Ancillary functional groups : Additions like propylamine chains or sulfonamide groups.
Table 1: Structural and Physicochemical Comparison
Compound Name Molecular Formula Molecular Weight Key Substituents Applications/Activity
[1,2,4]Triazolo[1,5-a]pyrimidin-6-amine dihydrochloride C₅H₆Cl₂N₆ 221.06 (base) Amine at C6 Potential ALS inhibition
3-{[1,2,4]Triazolo[1,5-a]pyrimidin-6-yl}propan-1-amine dihydrochloride C₈H₁₃Cl₂N₅ 250.13 C6-linked propylamine Undisclosed (enhanced solubility inferred)
5,7-Dimethyl-N-(substituted phenyl) derivatives C₁₃H₁₄N₆O₂S (varies) ~350–400 Methyl at C5/C7, sulfonamide Herbicidal (ALS inhibitors)
[1,2,4]Triazolo[4,3-a]pyridin-7-amine hydrochloride C₆H₇ClN₆ 206.62 Pyridine ring, amine at C7 Structural similarity (55%)

Key Observations :

  • Propylamine derivative (C₈H₁₃Cl₂N₅) : The addition of a propylamine chain increases molecular weight and likely improves water solubility compared to the parent compound .
  • Sulfonamide derivatives : Substitution with sulfonamide groups (e.g., 5,7-dimethyl-N-phenyl) enhances herbicidal activity by mimicking sulfonylurea herbicides in ALS binding .
  • Pyridine vs.
Herbicidal Activity
  • ALS Inhibition : Derivatives like 5,7-dimethyl-N-(substituted phenyl) triazolopyrimidines exhibit potent herbicidal activity by mimicking sulfonylurea herbicides. Crystal structure studies confirm that substituent positioning (e.g., ortho-methyl groups on phenyl rings) dictates spatial conformation and ALS binding efficiency .
  • Comparison with Sulfonylureas : Both classes share similar spatial requirements for ALS interaction, but triazolopyrimidines offer broader weed control spectra due to enhanced metabolic stability .
Antimicrobial Potential
  • While direct evidence for [1,2,4]triazolo[1,5-a]pyrimidin-6-amine is lacking, related heterocyclic amines (e.g., N-[3-(4-quinazolinyl)aminopyrazole] hydrazones) show antifungal activity against Fusarium graminearum and Monilia fructicola at 50 μg/mL . This suggests triazolopyrimidines may serve as scaffolds for antimicrobial agents.

Biological Activity

The compound [1,2,4]triazolo[1,5-a]pyrimidin-6-amine dihydrochloride has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews its pharmacological properties, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following chemical formula:

  • Molecular Formula : C₈H₁₃Cl₂N₅
  • Molecular Weight : 250.13 g/mol
  • IUPAC Name : 3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propan-1-amine dihydrochloride

This structure allows for significant interactions with biological targets due to the presence of nitrogen atoms in both the triazole and pyrimidine rings, which can act as nucleophiles in various biochemical reactions .

Anticonvulsant Activity

Recent studies have shown that derivatives of [1,2,4]triazolo[1,5-a]pyrimidine exhibit notable anticonvulsant properties. For example, compounds derived from this scaffold were tested in pentylenetetrazole (PTZ)-induced epilepsy models. Two specific derivatives demonstrated significant anticonvulsant effects with effective doses (ED50) of 31.81 mg/kg and 40.95 mg/kg respectively. Importantly, these compounds showed lower neurotoxicity compared to traditional anticonvulsants, indicating a favorable therapeutic index .

Anti-inflammatory Properties

The compound has also been evaluated for its anti-inflammatory activity. A structure-activity relationship study indicated that certain analogues inhibit thymidine phosphorylase and exhibit anti-angiogenic properties by reducing the expression of vascular endothelial growth factor (VEGF) and matrix metalloproteinase-9 (MMP-9) in breast cancer cell lines (MDA-MB-231). This suggests potential applications in cancer therapy through modulation of angiogenesis .

The biological activity of this compound can be attributed to several mechanisms:

  • GABA Receptor Modulation : Some derivatives have been identified as positive modulators of GABA_A receptors, enhancing inhibitory neurotransmission and providing a basis for their anticonvulsant effects .
  • Inhibition of Enzymatic Activity : The ability to inhibit enzymes such as thymidine phosphorylase suggests a mechanism for its anti-cancer effects by disrupting nucleotide metabolism in proliferating cells .
  • Metal Complexation : The nitrogen atoms in the compound can form complexes with metal ions, potentially influencing various biological pathways through metal-dependent mechanisms .

Case Studies and Research Findings

StudyFindings
Anticonvulsant Activity StudyCompounds 5c and 5e showed significant efficacy in PTZ-induced models with ED50 values at 31.81 mg/kg and 40.95 mg/kg respectively .
Anti-inflammatory StudyInhibition of thymidine phosphorylase was observed with select analogues demonstrating anti-cancer potential through reduced VEGF and MMP-9 expression in MDA-MB-231 cells .
Structure-Activity RelationshipA variety of substituents were tested; compounds with thioxo groups exhibited enhanced inhibitory activity compared to controls .

Q & A

Q. Example Table: Derivative Activities

DerivativeSubstituentIC₅₀ (µM)Target
D26-ethyl-5-methyl0.45CK1δ kinase
D106-methoxy-5-methyl0.32Plasmodium

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